molecular formula C17H15F2N5O B2385438 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034468-20-5

1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2385438
CAS No.: 2034468-20-5
M. Wt: 343.338
InChI Key: CSLAXKRNJIHBGK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a pyridinyl group

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the difluorophenyl and pyrazolyl intermediates, followed by their coupling with the pyridinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-(4-Bromo-2,5-dimethylphenyl)-2-(2,6-difluorophenyl)-N-methylethanamine
  • 1-(2,6-Difluorophenyl)-3-(4-pyridyl)urea

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-24-10-12(9-22-24)15-7-11(5-6-20-15)8-21-17(25)23-16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLAXKRNJIHBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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